![molecular formula C22H15Cl2N3O4S B11429269 (2Z)-N-(4-chlorophenyl)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-2H-chromene-3-carboxamide](/img/structure/B11429269.png)
(2Z)-N-(4-chlorophenyl)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core structure This compound is characterized by the presence of sulfonamide and imino functional groups, as well as chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and phenylacetic acid derivatives.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction using chlorobenzenesulfonyl chloride and an appropriate amine.
Formation of the Imino Group: The imino group is formed by reacting the sulfonamide intermediate with an appropriate amine under controlled conditions.
Final Coupling Reaction: The final step involves coupling the chromene core with the sulfonamide-imino intermediate under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core and the imino group.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the imino group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-CYANO-BENZENESULFONIC ACID, COMPOUND WITH P-TOLYLAMINE: This compound shares the sulfonamide functional group but differs in its overall structure and substituents.
2-Hydroxy-2-methylpropiophenone: This compound has a chromene core but lacks the sulfonamide and imino groups.
Uniqueness
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-(4-CHLOROPHENYL)-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of functional groups and substituents, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C22H15Cl2N3O4S |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
InChI |
InChI=1S/C22H15Cl2N3O4S/c23-15-5-9-17(10-6-15)25-21(28)19-13-14-3-1-2-4-20(14)31-22(19)26-27-32(29,30)18-11-7-16(24)8-12-18/h1-13,27H,(H,25,28)/b26-22- |
InChI Key |
WMZAWBFDHHWJQC-ROMGYVFFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)/O2)C(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNS(=O)(=O)C3=CC=C(C=C3)Cl)O2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


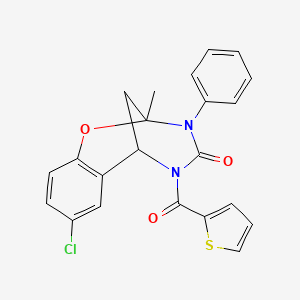
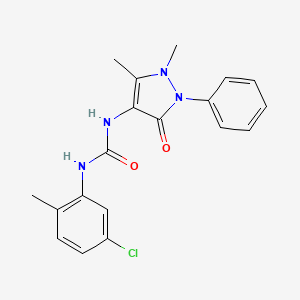
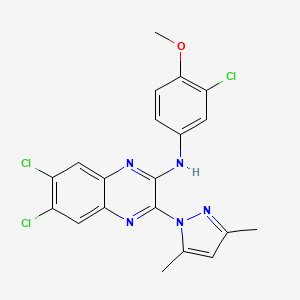
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11429209.png)
![8-chloro-10-(4-chlorophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11429212.png)
![(2E)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11429228.png)
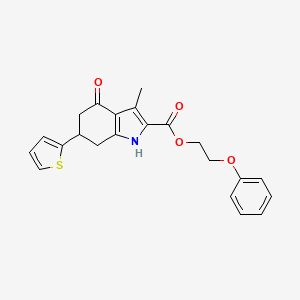
![ethyl 4-[4-(3,4-dimethoxyphenyl)-3-methyl-6-oxo-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]benzoate](/img/structure/B11429236.png)
![3-Bromo-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11429238.png)
![1-(3,5-dimethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11429253.png)
![5-amino-1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11429258.png)
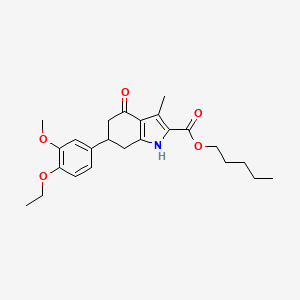
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11429278.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11429280.png)
